molecular formula C16H18N4O5 B2972927 N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396802-42-8

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2972927
CAS No.: 1396802-42-8
M. Wt: 346.343
InChI Key: ZEQLTYNSFLRKQM-UHFFFAOYSA-N
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Description

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic chemical compound designed for research applications. Its molecular structure integrates a furan-carbonyl piperidine moiety, a feature present in compounds investigated for their interaction with biological targets such as the VAV1 signaling protein . The molecule is also functionalized with an isoxazole heterocycle, a privileged structure in medicinal chemistry known to confer a wide range of biological activities . The oxalamide linker serves as a central bridge, potentially contributing to the molecule's hydrogen-bonding capacity and overall molecular recognition properties. This specific structural architecture suggests potential utility in biochemical and pharmacological research, particularly in areas focused on intracellular signaling pathways, immune cell regulation, and inflammatory processes . Researchers may find this compound valuable for probing mechanisms related to protein degradation, enzyme inhibition, or receptor modulation. As with any specialized research compound, users should consult safety data sheets and handle this product with appropriate precautions. This product is intended for research purposes solely and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c21-14(15(22)18-13-4-8-25-19-13)17-9-11-1-5-20(6-2-11)16(23)12-3-7-24-10-12/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLTYNSFLRKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Furan-3-carbonyl Intermediate: The synthesis begins with the preparation of the furan-3-carbonyl chloride, which is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the corresponding piperidin-4-yl derivative.

    Isoxazole Ring Introduction: The isoxazole ring is introduced by reacting the piperidin-4-yl derivative with isoxazole-3-carboxylic acid under appropriate coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Oxalamide Formation: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride, followed by treatment with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit broad functional versatility due to their modular synthesis. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues

Compound Name / ID Key Substituents Molecular Weight Biological Activity Metabolic Stability Source
Target Compound Furan-3-carbonyl, isoxazol-3-yl ~350.3* Not reported Likely stable (furan resistance to hydrolysis) N/A
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl, pyridin-2-yl 367.37 Umami agonist (FEMA 4233) Rapid metabolism in hepatocytes; no amide hydrolysis [1][6]
GMC-1 4-Bromophenyl, isoindoline-1,3-dione ~389.2 Antimicrobial Not reported [2]
Compound 8 (HIV study) 4-Chlorophenyl, thiazolyl-piperidinyl 423.26 HIV entry inhibitor Not reported [3]
Compound Tetrahydro-2H-pyran-4-yl, isoxazol-3-yl 336.39 Not reported Not reported [8]

*Calculated based on molecular formula (C16H19N3O5).

Functional Analogues

  • Umami Agonists: S336 () shares the oxalamide backbone but uses aromatic and pyridyl groups instead of heterocyclic furan/isoxazole.
  • Antiviral Agents: Compounds 8–11 () feature chlorophenyl and thiazolyl-piperidinyl groups.
  • Metabolic Stability: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768, ) undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that the target compound’s furan moiety may confer resistance to enzymatic degradation .

Structural Implications

  • Furan vs.
  • Isoxazole vs. Thiazole : Isoxazol-3-yl (target) and thiazolyl (HIV inhibitors) both contribute to hydrogen bonding but differ in electronic properties, which could influence target binding .
  • Piperidine Substituents : The tetrahydro-2H-pyran-4-yl group in ’s compound vs. furan-3-carbonyl in the target highlights tunability of the piperidine core for diverse applications .

Research Findings and Gaps

  • Pharmacological Data: No direct activity data exist for the target compound. Prioritize in vitro assays (e.g., antiviral, antimicrobial) based on structural analogs .
  • Synthetic Routes : and detail recrystallization (THF/hexane-ethyl acetate) and LC-MS characterization methods applicable to the target compound .
  • Metabolic Studies : emphasizes the need for hepatocyte assays to evaluate furan stability vs. benzyl/pyridyl analogs .

Biological Activity

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a furan ring, a piperidine moiety, and an isoxazole group, suggesting diverse interactions with biological targets.

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 1396714-89-8
PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄
Molecular Weight341.36 g/mol
CAS Number1396714-89-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds with similar structures have demonstrated the potential to act as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. This suggests that the compound may have anticancer properties through modulation of epigenetic mechanisms.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting HDACs and other pathways involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound's structural features suggest it may inhibit specific enzymes, potentially leading to therapeutic applications in various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Anticancer Potential

A study published in Medicinal Chemistry explored derivatives of piperidine-based compounds. It was found that certain derivatives exhibited selective inhibition of HDACs, leading to reduced viability of cancer cells in vitro. The study highlighted the importance of the furan moiety in enhancing biological activity.

Study 2: Enzyme Interaction

Another research article focused on the interaction of similar compounds with various enzymes involved in metabolic pathways. The findings suggested that modifications to the piperidine ring could significantly alter enzyme affinity and selectivity, indicating a pathway for optimizing therapeutic efficacy .

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